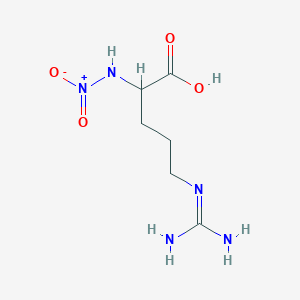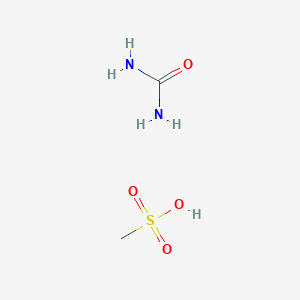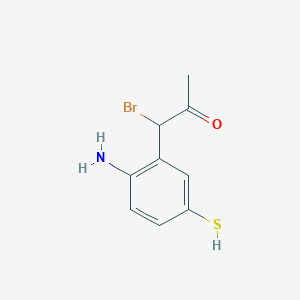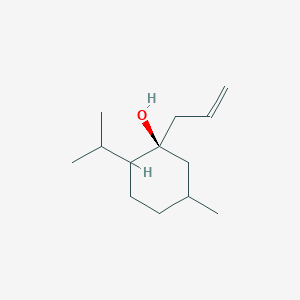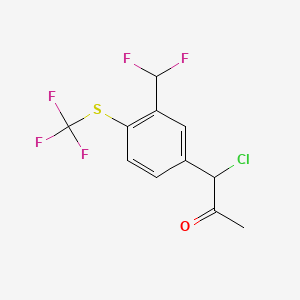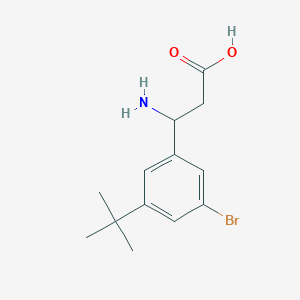
(2',3'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’,3’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chlorine and fluorine atoms, as well as a methanol group, can significantly alter the chemical and physical properties of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol typically involves the halogenation of biphenyl followed by the introduction of a methanol group. Common reagents used in the halogenation process include chlorine and fluorine sources, such as chlorine gas and fluorine gas or their respective compounds. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired substitution occurs.
Industrial Production Methods
In an industrial setting, the production of (2’,3’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol may involve large-scale halogenation reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters is crucial to maintain product consistency and quality.
化学反応の分析
Types of Reactions
(2’,3’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the methanol group to a different functional group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group may yield aldehydes or acids, while substitution reactions can introduce new functional groups in place of halogens.
科学的研究の応用
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of halogenated biphenyls with biological systems.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: As an intermediate in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2’,3’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and specificity, while the methanol group may participate in hydrogen bonding or other interactions.
類似化合物との比較
Similar Compounds
- (2’,3’-Dichloro-biphenyl-2-yl)-methanol
- (3-Fluoro-biphenyl-2-yl)-methanol
- (2’,3’-Dichloro-4-fluoro-biphenyl-2-yl)-methanol
Uniqueness
(2’,3’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is unique due to the specific combination of chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness can make it a valuable compound for research and industrial applications.
特性
分子式 |
C13H9Cl2FO |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
[2-(2,3-dichlorophenyl)-6-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-11-5-1-4-9(13(11)15)8-3-2-6-12(16)10(8)7-17/h1-6,17H,7H2 |
InChIキー |
SBFAFRUKTCJTLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)CO)C2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chlorothieno[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B14057017.png)

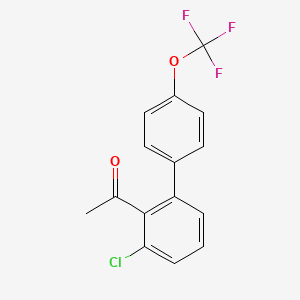
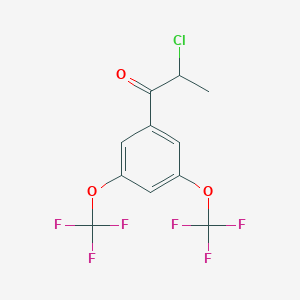
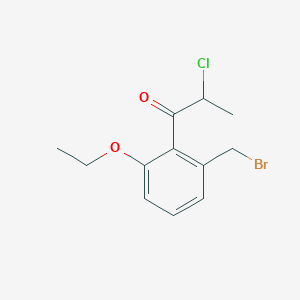

![N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B14057053.png)
